2-(2-Methyl-4-nitrophenyl)acetaldehyde
Description
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-(2-methyl-4-nitrophenyl)acetaldehyde |
InChI |
InChI=1S/C9H9NO3/c1-7-6-9(10(12)13)3-2-8(7)4-5-11/h2-3,5-6H,4H2,1H3 |
InChI Key |
RLBVSBFPEQGRPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Variations
Aldehyde vs. Ester Derivatives
- Ethyl 2-(2-Methyl-4-nitrophenyl)acetate (CAS 50712-66-8): Replacing the aldehyde group with an ester (-COOEt) increases molecular weight (C₁₁H₁₃NO₄, MW 223.23 g/mol) and reduces reactivity. Esters are typically more stable than aldehydes, making them preferable for storage and controlled-release applications .
- Methyl 2-(2-Methyl-4-nitrophenyl)acetate (CAS 415912-62-8): Similar to the ethyl ester, this derivative (C₉H₉NO₄, MW 195.17 g/mol) is synthesized via esterification of the corresponding acetic acid. Its lower molecular weight may enhance solubility in non-polar solvents compared to the aldehyde .
Aldehyde vs. Amide Derivatives
- 2-(4-Chlorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide (Y032-0975) : Replacing -CHO with an amide (-NHCO-) introduces hydrogen-bonding capability, increasing melting points and stability. Such derivatives are common in pharmaceuticals, where bioavailability and metabolic resistance are critical .
Substituent Effects on the Aromatic Ring
Positional Isomerism
- 2-(3-Chlorophenyl)acetaldehyde vs. 2-(4-Chlorophenyl)acetaldehyde : The position of substituents significantly affects boiling points and chromatographic behavior. For example, 2-(3-chlorophenyl)acetaldehyde and 2-(4-chlorophenyl)acetaldehyde have identical boiling points but distinct GC retention times due to structural isomerism .
Electron-Withdrawing vs. Electron-Donating Groups
- The nitro group (-NO₂) in 2-(2-Methyl-4-nitrophenyl)acetaldehyde is strongly electron-withdrawing, reducing electron density on the aromatic ring and directing electrophilic substitution to specific positions. In contrast, methyl (-CH₃) is electron-donating, creating regioselectivity in further functionalization reactions .
Physicochemical Properties
Table 1 compares key properties of this compound with similar compounds:
Preparation Methods
Direct Nitration with Mixed Acid Systems
A common industrial approach involves nitrating 2-methylphenylacetaldehyde using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–10°C. The nitro group preferentially substitutes at the para position due to steric hindrance from the methyl group.
Key Steps :
-
Substrate : 2-Methylphenylacetaldehyde (prepared via Friedel-Crafts acylation of toluene).
-
Conditions : HNO₃ (65–70%) and H₂SO₄ (98%) in a 1:3 molar ratio.
-
Reaction Time : 4–6 hours.
Mechanism :
-
Nitronium ion (NO₂⁺) generation in H₂SO₄.
-
Electrophilic aromatic substitution at the para position.
-
Quenching with ice-water to precipitate the product.
Challenges :
-
Requires careful temperature control to avoid aldehyde oxidation.
Alkylation-Hydrolysis of N-(2-Nitrostyryl) Enamines
Two-Step Process via Imine Intermediates
This method, detailed in patent literature, avoids direct nitration by leveraging enamine chemistry:
Step 1: Alkylation
-
Substrate : N-(2-Nitrostyryl)pyrrolidine.
-
Alkylating Agent : Methyl iodide (CH₃I) or dimethyl sulfate.
-
Catalyst : Pd(OAc)₂ with BINAP ligand.
-
Solvent : 1,4-Dioxane at 80°C for 12 hours.
-
Intermediate : Quaternary imine salt.
Step 2: Hydrolysis
Advantages :
-
High regioselectivity for the 4-nitro position.
-
Scalable under continuous flow conditions.
Data Table 1 : Optimization of Alkylation-Hydrolysis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes imine formation |
| Molar Ratio (CH₃I) | 1.2:1 | Reduces di-alkylation |
| Hydrolysis pH | 1.5–2.0 | Prevents aldehyde oxidation |
Reductive Amination of 4-Nitro-2-methylacetophenone
Catalytic Hydrogenation
4-Nitro-2-methylacetophenone is reduced to the corresponding alcohol, followed by oxidation to the aldehyde:
Step 1: Ketone Reduction
-
Catalyst : Pd/C (5% w/w) under H₂ (50 psi).
-
Solvent : Ethanol at 25°C.
-
Intermediate : 2-(2-Methyl-4-nitrophenyl)ethanol (89% yield).
Step 2: Oxidation
Limitations :
-
Over-reduction of the nitro group occurs with prolonged H₂ exposure.
-
PCC is moisture-sensitive, requiring anhydrous conditions.
Condensation of 2-Methyl-4-nitrobenzaldehyde with Acetaldehyde
Piperidine-Catalyzed Aldol Reaction
This one-pot method avoids isolation of intermediates:
Reagents :
-
2-Methyl-4-nitrobenzaldehyde (1 equiv).
-
Acetaldehyde (1.2 equiv).
-
Catalyst : Piperidine (10 mol%).
-
Solvent : Toluene under reflux for 6 hours.
Yield : 65–70%.
Mechanism :
-
Base-catalyzed enolate formation from acetaldehyde.
-
Nucleophilic attack on the aromatic aldehyde.
-
Dehydration to form the α,β-unsaturated aldehyde.
Side Reaction :
-
Michael addition of piperidine to the unsaturated aldehyde (8–12% byproduct).
Comparative Analysis of Methods
Data Table 2 : Method Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |
|---|---|---|---|---|
| Direct Nitration | 58–62 | 92–95 | High | Low |
| Alkylation-Hydrolysis | 74–78 | 97–99 | Moderate | High |
| Reductive Amination | 68–72 | 94–96 | Low | Moderate |
| Aldol Condensation | 65–70 | 90–93 | High | Low |
Key Findings :
-
Alkylation-Hydrolysis offers the highest yield and purity but requires expensive catalysts.
-
Direct Nitration is cost-effective but produces ortho-substituted byproducts.
-
Aldol Condensation is scalable but limited by side reactions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-(2-Methyl-4-nitrophenyl)acetaldehyde, and how can reaction yields be maximized?
- Methodological Answer :
-
Friedel-Crafts alkylation : React 2-methyl-4-nitrobenzene with chloroacetaldehyde in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC.
-
Oxidation of alcohols : Starting from 2-(2-methyl-4-nitrophenyl)ethanol, use oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane.
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
-
Key Challenges : Nitro groups can deactivate the aromatic ring, requiring careful control of reaction stoichiometry and temperature .
Synthetic Route Yield Range Key Conditions Common Impurities Friedel-Crafts 45–60% Anhydrous, 0–5°C Unreacted starting material Alcohol Oxidation 60–75% Room temperature Over-oxidation byproducts
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers expect?
- Methodological Answer :
- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm, doublets), aldehyde proton (δ 9.8–10.2 ppm, singlet), methyl group (δ 2.4–2.6 ppm, singlet).
- ¹³C NMR : Aldehyde carbon (δ 195–200 ppm), nitro-substituted carbons (δ 145–150 ppm).
- IR Spectroscopy : Strong C=O stretch (~1720 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 193 (C₉H₉NO₃).
Advanced Research Questions
Q. How does the nitro group at the 4-position influence the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer :
- The nitro group is a strong electron-withdrawing meta-director, reducing electron density at the acetaldehyde moiety. This enhances susceptibility to nucleophilic attack (e.g., Grignard reagents) but may require activation via Lewis acids (e.g., BF₃·OEt₂).
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying pH and solvent polarities.
- Computational Insights : Perform DFT calculations (Gaussian 16) to map electron density distribution and transition states .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
-
Dose-Response Studies : Test derivatives across a concentration gradient (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values.
-
Target Validation : Use CRISPR-Cas9 knockout models to confirm specificity for suspected receptors (e.g., GPCRs, kinases).
-
Meta-Analysis : Compare structural analogs (e.g., para-nitro vs. ortho-methyl substitutions) using cheminformatics tools (Schrödinger Suite) .
Biological Assay Observed Activity Confounding Factor Resolution Strategy Antimicrobial Inconsistent MIC values Solubility in DMSO Use alternative solvents (e.g., PEG-400) Anticancer Variable IC₅₀ Cell line heterogeneity Standardize cell cultures (ATCC guidelines)
Q. How can crystallographic data (e.g., SHELX, ORTEP) elucidate the stereoelectronic effects of the 2-methyl-4-nitrophenyl group?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) to resolve bond lengths and angles.
- Refinement : SHELXL (v.2018) for anisotropic displacement parameters; ORTEP-3 for visualizing thermal ellipsoids and intermolecular interactions (e.g., π-stacking) .
- Key Metrics : Compare C–C bond lengths in the aromatic ring (expected: 1.39–1.42 Å) and torsion angles around the acetaldehyde group to assess conjugation effects .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
